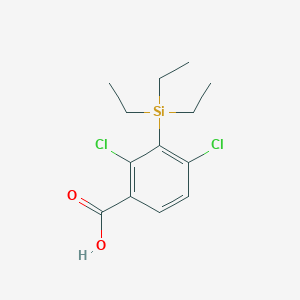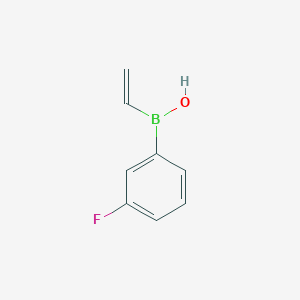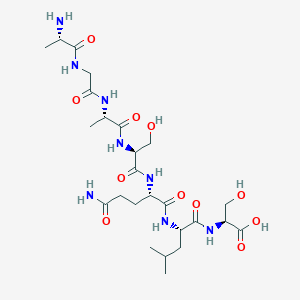
6-Undecanone, 5,7-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Undecanone, 5,7-dihydroxy- is a chemical compound with the molecular formula C11H22O3. It is a type of hydroxyketone, which means it contains both hydroxyl (-OH) and ketone (C=O) functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Undecanone, 5,7-dihydroxy- can be achieved through several methods. One common approach involves the reaction of undecanoyl chloride with phenol in the presence of aluminum chloride in methylene chloride. This reaction typically takes about 14 hours at room temperature and yields the desired hydroxyketone .
Another method involves the Fries rearrangement of phenyl undecanoate with boron trifluoride at temperatures between 45-50°C for about 6 hours. This method has been reported to yield a higher percentage of the desired product .
Industrial Production Methods
Industrial production of 6-Undecanone, 5,7-dihydroxy- often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalysts like aluminum chloride and boron trifluoride is common in industrial settings to enhance reaction efficiency and product yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-Undecanone, 5,7-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
6-Undecanone, 5,7-dihydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 6-Undecanone, 5,7-dihydroxy- involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Undecanone: A related compound with similar structural features but lacking the hydroxyl groups.
5-Nonanone: Another ketone with a shorter carbon chain.
2-Methylbutyryl chloride: A compound with a similar functional group but different carbon chain structure.
Uniqueness
6-Undecanone, 5,7-dihydroxy- is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical reactivity and potential biological activities. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Propriétés
Numéro CAS |
649767-32-8 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
5,7-dihydroxyundecan-6-one |
InChI |
InChI=1S/C11H22O3/c1-3-5-7-9(12)11(14)10(13)8-6-4-2/h9-10,12-13H,3-8H2,1-2H3 |
Clé InChI |
YQPIBVOFTROYMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)C(CCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)

![[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol](/img/structure/B12586156.png)
![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)


![11H-Benzo[b]fluoren-8-amine](/img/structure/B12586181.png)



![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)



